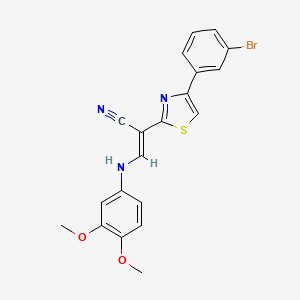

![molecular formula C14H23NO6S B2755092 2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide CAS No. 2174007-74-8](/img/structure/B2755092.png)

2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups, including a carboxylic acid group, a tert-butoxycarbonyl group, and a spirocyclic structure . It’s worth noting that the exact structure and properties of this compound could vary significantly depending on the specific arrangement of these groups .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure and multiple functional groups . The exact structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . For example, the presence of the carboxylic acid group could make it acidic, while the tert-butoxycarbonyl group could affect its reactivity .Scientific Research Applications

Supramolecular Arrangements

Research has shown that derivatives of cyclohexane-spirohydantoin, which are structurally related to the compound , play a significant role in supramolecular arrangements. The study highlights how substituents on the cyclohexane ring influence these arrangements, with crystallographic analysis providing insights into the molecular and crystal structures of such compounds (Graus et al., 2010).

Conformationally Restricted Pseudopeptides

Another area of application is in the synthesis of spirolactams as conformationally restricted pseudopeptides. These spirolactams serve as surrogates for dipeptides in peptide synthesis, providing valuable insights into the conformational preferences of these molecules and their potential applications in developing peptide-based therapeutics (Fernandez et al., 2002).

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles is another important application. These heterocycles have potential in various fields, including medicinal chemistry and material science. Research demonstrates the versatility of related compounds in synthesizing a wide array of sulfur-containing heterocycles (Reddy et al., 2001).

Spirocyclic Compound Synthesis

Spirocyclic compounds, including those related to the compound of interest, have been synthesized for their potential biological activities. These compounds are explored for their potential in creating biologically active molecules, demonstrating the compound's utility in synthetic organic chemistry (Moskalenko et al., 2012).

Catalytic Applications and Protecting Group Introduction

Research also extends to the development of new reagents for the introduction of protecting groups to amines, showcasing the compound's relevance in facilitating the synthesis of N-Boc-amino acids and esters. This highlights its utility in simplifying synthetic procedures for amino acid derivatives, which are crucial in peptide synthesis (Rao et al., 2017).

Mechanism of Action

Safety and Hazards

Based on the information available for similar compounds, it’s likely that this compound could pose certain hazards. For example, it could be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It’s important to handle it with care and use appropriate personal protective equipment .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-8-10(11(16)17)14(9-15)4-6-22(19,20)7-5-14/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPUTCPBJLZGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2(C1)CCS(=O)(=O)CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)

![N-[[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2755017.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2755021.png)

![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)

![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)